5-O-ethyl embelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

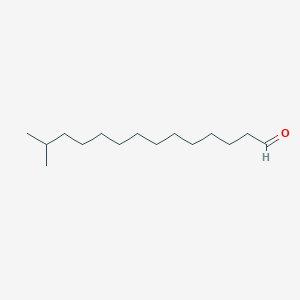

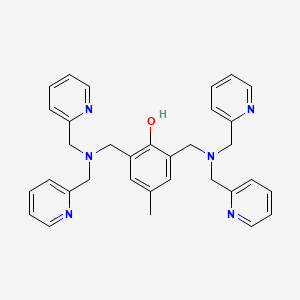

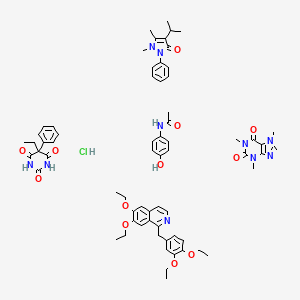

5-O-ethyl embelin is a member of the class of monohydroxy-1,4-benzoquinones that is embelin in which the hydroxy group at position 5 is replaced by a ethoxy group. Isolated from Lysimachia punctata and Embelia ribes, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an enol ether, a member of 1,4-benzoquinones and a member of monohydroxy-1,4-benzoquinones. It derives from an embelin.

Applications De Recherche Scientifique

Anti-Inflammatory and Anti-Carcinogenic Properties

Embelin, including its derivatives such as 5-O-ethyl embelin, has been identified to have significant anti-inflammatory and anti-carcinogenic properties. This has been linked to its interactions with various proteins like XIAPs, NFκB, STAT-3, Akt, and mTOR. Notably, embelin can effectively inhibit human 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1, potentially contributing to its biological effects in inflammation and cancer contexts (Schaible et al., 2013).

Drug Delivery Systems

Embelin has been explored as a carrier for drug delivery, particularly for poorly water-soluble anticancer drugs. Its conjugation with polyethylene glycol (PEG) forms a novel micelle system that can effectively solubilize drugs like paclitaxel, suggesting its potential as a dual-functional carrier in therapeutic applications (Huang et al., 2012).

Antiviral Properties

Embelin exhibits notable antiviral activity, particularly against influenza virus. Its major constituent, embelin, has demonstrated significant inhibitory effects on various strains of the influenza virus, suggesting its potential for development as an anti-influenza agent (Hossan et al., 2018).

Anticancer Activities

Several studies have highlighted embelin's anticancer activities, showing its effectiveness in inducing cell cycle arrest and apoptosis in cancer cells. This includes its action against gastric cancer cells and its potential to enhance the antitumor activity of other treatments (Wang et al., 2013).

Effects on Neuroprotection and Cognition

Embelin has shown promise in neuroprotective mechanisms, particularly against dementia and cognitive disorders. Its efficacy in attenuating cognitive deficits and restoring neurochemical balance in the brain highlights its therapeutic potential in conditions like Alzheimer's disease (Arora & Deshmukh, 2017).

Extraction and Characterization Techniques

Research has been conducted to establish efficient and rapid methods for the extraction of embelin from various sources. This includes exploring different solvents and techniques for embelin extraction, aiming to optimize the process for economic and time efficiency (George, 2022).

Antipsychotic Potential

Embelin has shown potential antipsychotic activity, particularly against behaviors induced by drugs like apomorphine. This suggests its possible use in the treatment of psychotic disorders, warranting further investigation into its mechanism of action (Durg et al., 2017).

Photodynamic Therapy in Cancer

Embelin has been evaluated as a photosensitizing agent in photodynamic therapy (PDT) for cancer treatment. Its ability to induce cytotoxicity in cancer cells upon exposure to light suggests its potential as a natural compound for PDT in solid tumor control (Joy et al., 2014).

Propriétés

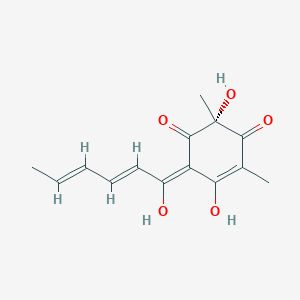

Nom du produit |

5-O-ethyl embelin |

|---|---|

Formule moléculaire |

C19H30O4 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

5-ethoxy-2-hydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H30O4/c1-3-5-6-7-8-9-10-11-12-13-15-18(21)16(20)14-17(19(15)22)23-4-2/h14,21H,3-13H2,1-2H3 |

Clé InChI |

BKAZNQWWINLHDW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OCC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)